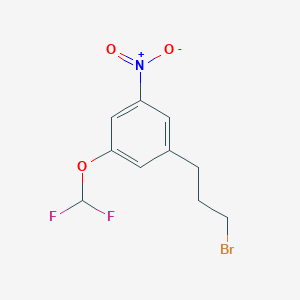

1-(3-Bromopropyl)-3-(difluoromethoxy)-5-nitrobenzene

Beschreibung

1-(3-Bromopropyl)-3-(difluoromethoxy)-5-nitrobenzene is a halogenated aromatic compound featuring a bromopropyl chain, a difluoromethoxy group, and a nitro substituent on a benzene ring. Its structure combines electron-withdrawing (nitro, difluoromethoxy) and alkylating (bromopropyl) moieties, making it a candidate for applications in agrochemicals, pharmaceuticals, or materials science. The bromopropyl group facilitates nucleophilic substitution reactions, while the nitro and difluoromethoxy groups influence electronic properties and metabolic stability .

Eigenschaften

Molekularformel |

C10H10BrF2NO3 |

|---|---|

Molekulargewicht |

310.09 g/mol |

IUPAC-Name |

1-(3-bromopropyl)-3-(difluoromethoxy)-5-nitrobenzene |

InChI |

InChI=1S/C10H10BrF2NO3/c11-3-1-2-7-4-8(14(15)16)6-9(5-7)17-10(12)13/h4-6,10H,1-3H2 |

InChI-Schlüssel |

IAVCKGCYLOPOKR-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])OC(F)F)CCCBr |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromopropyl)-3-(difluoromethoxy)-5-nitrobenzene typically involves multiple steps:

Bromination: The bromopropyl group can be introduced via a bromination reaction, often using bromine or a bromine-containing compound.

Methoxylation: The difluoromethoxy group can be introduced through a methoxylation reaction, typically using a difluoromethylating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-Bromopropyl)-3-(difluoromethoxy)-5-nitrobenzene can undergo various types of chemical reactions, including:

Substitution Reactions: The bromopropyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the bromopropyl group, leading to the formation of different oxidation products.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.

Reduction: Common reducing agents include hydrogen gas, palladium on carbon (Pd/C), and other catalytic systems.

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and other strong oxidizers.

Major Products

Substitution: Products depend on the nucleophile used, such as alcohols, amines, or thiols.

Reduction: The major product is the corresponding amine derivative.

Oxidation: Products include various oxidized forms of the bromopropyl group.

Wissenschaftliche Forschungsanwendungen

1-(3-Bromopropyl)-3-(difluoromethoxy)-5-nitrobenzene has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.

Wirkmechanismus

The mechanism of action of 1-(3-Bromopropyl)-3-(difluoromethoxy)-5-nitrobenzene depends on its specific application:

Biological Activity: The compound may interact with biological targets such as enzymes, receptors, or DNA, leading to various biological effects. The nitro group can undergo bioreduction, generating reactive intermediates that can interact with cellular components.

Chemical Reactivity: The bromopropyl group can participate in nucleophilic substitution reactions, while the nitro group can undergo reduction or oxidation, leading to different chemical transformations.

Vergleich Mit ähnlichen Verbindungen

Key Compounds:

1-(3-Bromopropyl)-2-fluorobenzene (AB3208, CAS 129254-75-7): Features a fluorine atom at the ortho position instead of difluoromethoxy and nitro groups. The absence of electron-withdrawing groups reduces its reactivity in electrophilic substitution but enhances lipophilicity .

1-(3-Bromopropyl)-2-chlorobenzene : Chlorine substitution at the ortho position provides moderate electron-withdrawing effects, intermediate between fluorine and nitro groups. This compound is synthesized via similar alkylation procedures but lacks the difluoromethoxy functionality .

3-(4-Bromophenyl)propan-1-ol (AB3207, CAS 25574-11-2): Contains a hydroxyl group instead of bromine on the propyl chain, altering solubility and reactivity in alkylation reactions .

Table 1: Substituent Comparison

| Compound | Substituents | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|

| Target Compound | 3-Br-propyl, 3-OCHF₂, 5-NO₂ | ~308.1 (calc.) | High polarity, reactive Br |

| 1-(3-Bromopropyl)-2-fluorobenzene | 3-Br-propyl, 2-F | ~231.1 | Lipophilic, stable to hydrolysis |

| 1-(3-Bromopropyl)-2-chlorobenzene | 3-Br-propyl, 2-Cl | ~247.5 | Moderate reactivity, volatile |

| 3-(4-Bromophenyl)propan-1-ol | 4-Br-phenyl, 3-OH | ~215.1 | Hydrophilic, low alkylation potential |

Physical and Chemical Properties

- Stability : The nitro group may render the compound susceptible to reduction under acidic or catalytic conditions, unlike fluorine-substituted derivatives .

Biologische Aktivität

1-(3-Bromopropyl)-3-(difluoromethoxy)-5-nitrobenzene, a compound characterized by its complex molecular structure, is garnering attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its therapeutic properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 1-(3-Bromopropyl)-3-(difluoromethoxy)-5-nitrobenzene is with a molecular weight of approximately 310.09 g/mol. The compound features several functional groups:

- Bromopropyl group : Contributes to the compound's lipophilicity and potential interaction with biological membranes.

- Difluoromethoxy group : Enhances the compound's stability and reactivity.

- Nitro group : Known for its role in redox reactions, potentially influencing various biological pathways.

Table 1: Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 310.09 g/mol |

| CAS Number | 1806531-68-9 |

Biological Activity Overview

Research indicates that compounds with similar structures may exhibit significant antimicrobial and anticancer activities. The nitro group, in particular, is known to participate in redox reactions that can modulate biological pathways, suggesting that 1-(3-Bromopropyl)-3-(difluoromethoxy)-5-nitrobenzene may have therapeutic potential.

The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors, leading to alterations in biochemical pathways. These interactions could provide insights into its potential therapeutic applications or toxicity assessments.

Antimicrobial Activity

Preliminary studies have demonstrated that similar compounds exhibit antimicrobial properties against various bacterial strains. For instance, a study on related nitro-substituted benzene derivatives showed promising results against Staphylococcus aureus and Escherichia coli.

Anticancer Properties

A recent investigation into the anticancer effects of nitrobenzene derivatives indicated that they could induce apoptosis in cancer cells through the activation of caspase pathways. Specific studies focusing on 1-(3-Bromopropyl)-3-(difluoromethoxy)-5-nitrobenzene are still ongoing, but the structural similarities suggest a potential for similar activity.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against Staphylococcus aureus | |

| Anticancer | Induces apoptosis in cancer cells |

Toxicological Considerations

While the therapeutic potential is notable, it is essential to consider the toxicological profile of 1-(3-Bromopropyl)-3-(difluoromethoxy)-5-nitrobenzene. Initial assessments indicate that high concentrations may lead to respiratory irritation and other adverse effects. Further toxicological studies are necessary to establish safe usage parameters.

Safety Data Summary

According to the Material Safety Data Sheet (MSDS), exposure to this compound should be managed carefully. Key safety recommendations include:

- Avoid inhalation and contact with skin.

- Use personal protective equipment when handling.

- In case of exposure, seek immediate medical attention.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.